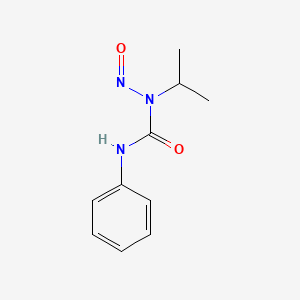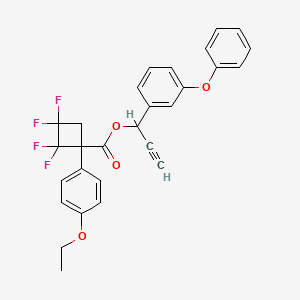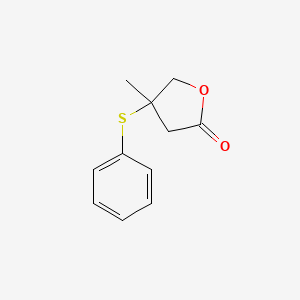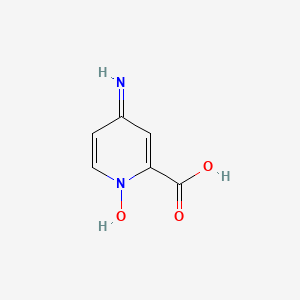
4-Phenylheptane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylheptane-2,5-dione is an organic compound with the molecular formula C₁₃H₁₆O₂ It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenylheptane-2,5-dione can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used due to its efficiency and the availability of starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of organic synthesis with a focus on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylheptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Phenylheptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Phenylheptane-2,5-dione involves its interaction with molecular targets through its carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Hexane-2,5-dione: Another diketone with similar structural features but different chemical properties.
Benzaldehyde: Contains a phenyl group and a carbonyl group but lacks the additional carbonyl group present in 4-Phenylheptane-2,5-dione.
Acetophenone: Similar in having a phenyl group and a carbonyl group but differs in the position and number of carbonyl groups.
Propiedades
Número CAS |
78303-46-5 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
4-phenylheptane-2,5-dione |
InChI |
InChI=1S/C13H16O2/c1-3-13(15)12(9-10(2)14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
Clave InChI |
MWMYGUMCXGFTRH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CC(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


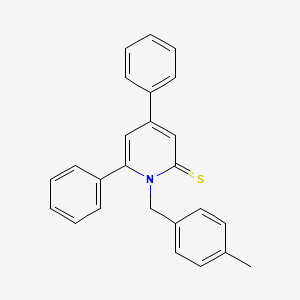
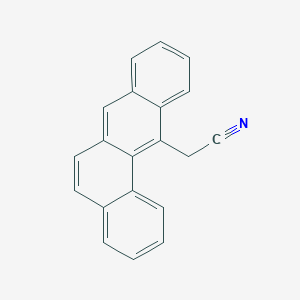

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
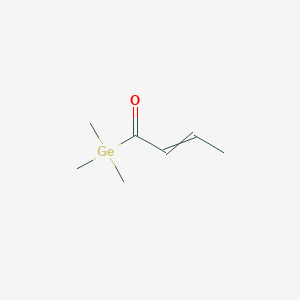

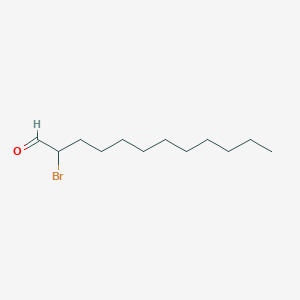
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)

